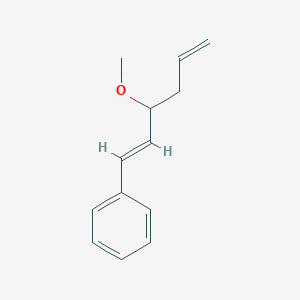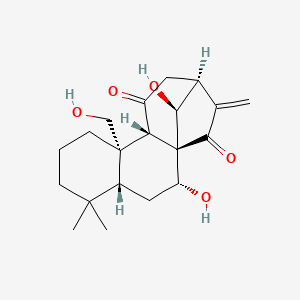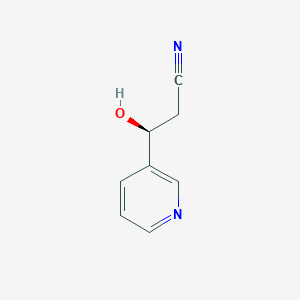
1-Phenyl-3-methoxy-1,5-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE: is an organic compound characterized by the presence of a methoxy group attached to a hexadienyl chain, which is in turn connected to a benzene ring. This compound is notable for its unique structure, which combines the properties of both alkenes and aromatic compounds, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE typically involves the following steps:
Formation of the Hexadienyl Chain: This can be achieved through a series of reactions starting from simple alkenes. For instance, a Wittig reaction can be employed to form the conjugated diene system.
Attachment to Benzene: The final step involves the coupling of the hexadienyl chain to the benzene ring, which can be accomplished through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the coupling reactions, and continuous flow reactors can be employed to optimize reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and aromatic compounds.
Medicine: While specific medical applications are still under investigation, the unique structure of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE suggests potential use in the development of novel pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Industry: In the industrial sector, ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can be used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the conjugated diene system allow for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
((E)-3-METHOXY-HEXA-1,5-DIENYL)-TOLUENE: Similar structure but with a methyl group on the benzene ring.
((E)-3-METHOXY-HEXA-1,5-DIENYL)-PHENOL: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is unique due to its specific combination of a methoxy group, a conjugated diene system, and a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H16O |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
[(1E)-3-methoxyhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C13H16O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-6,8-11,13H,1,7H2,2H3/b11-10+ |
InChI-Schlüssel |
NDUMBKGCLBBXLU-ZHACJKMWSA-N |
Isomerische SMILES |
COC(CC=C)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
COC(CC=C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)


![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)

![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)


